Benzhydryl ethyl sulfone

Description

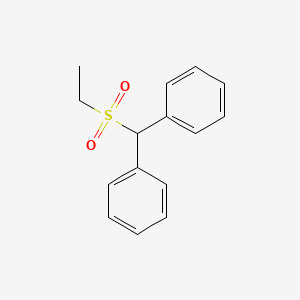

Benzhydryl ethyl sulfone (C15H16O2S) is a sulfone derivative characterized by a benzhydryl group (two phenyl rings attached to a central CH group) and an ethyl sulfone moiety. Sulfones are pivotal in organic synthesis and pharmaceuticals due to their stability and versatility as intermediates .

Properties

CAS No. |

6974-50-1 |

|---|---|

Molecular Formula |

C15H16O2S |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

[ethylsulfonyl(phenyl)methyl]benzene |

InChI |

InChI=1S/C15H16O2S/c1-2-18(16,17)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |

InChI Key |

XISJKSBIOORRSE-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Benzhydryl Phenyl Sulfone (C19H16O2S)

- Structure : The benzhydryl group forms dihedral angles of 12.53° and 41.25° with the sulfur-bound phenyl ring, creating a rigid, planar framework. Weak C–H···O interactions stabilize a two-dimensional network in the crystal lattice .

- Crystallography : Orthorhombic space group Pca21 with cell parameters a = 16.3250 Å, b = 5.7979 Å, c = 16.4983 Å. Melting point: 189°C .

Hypothetical Benzhydryl Ethyl Sulfone

- Expected Structure: Replacing the phenyl group with ethyl would reduce steric hindrance and rigidity.

- Crystallographic Implications : Reduced π-π stacking due to the absence of a second aromatic ring could lead to less ordered crystal packing.

Benzyl Phenyl Sulfone (C13H12O2S)

Reactivity with Bases

- Benzhydryl Dibromomethyl/Dichloromethyl Sulfones: Reactions with bases in methanol or water-dioxane produce elimination or substitution products, depending on solvent polarity. For example, dichloromethyl sulfone in 40% water-dioxane favors hydrolysis over elimination .

- Ethyl Sulfone Reactivity : The ethyl group’s electron-donating nature might slow electrophilic reactions compared to halogenated analogs but enhance stability in protic environments.

Functional and Application-Based Comparisons

Modafinil Sulfone (C15H15NO3S)

- Structure : Features a benzhydryl sulfone core with an acetamide substituent. Used as a pharmaceutical reference standard, highlighting sulfones’ role in drug metabolism .

- Contrast with this compound : The absence of the acetamide group in the ethyl variant limits its pharmaceutical relevance but may enhance utility as a synthetic intermediate.

Enzymatic Sulfone Formation

- Baeyer-Villiger Monooxygenase Reactions: Benzyl ethyl sulfide oxidizes to sulfone with >99% enantioselectivity, though sulfone byproducts increase at shorter reaction times. This compound could exhibit similar enzymatic oxidation profiles .

Data Tables

Table 1: Structural and Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.